molecular formula C10H13ClN2O B1443075 2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride CAS No. 1306603-79-1

2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride

Cat. No.: B1443075
CAS No.: 1306603-79-1
M. Wt: 212.67 g/mol
InChI Key: AMXOQNIWOOXJKO-UHFFFAOYSA-N
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Description

2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride is a chemical compound that has garnered significant attention in various fields of scientific research and industry. This compound belongs to the class of phenethylamines and is widely used in applications such as drug discovery, material science, and bioanalytical chemistry.

Properties

IUPAC Name

2-[4-(2-aminoethoxy)phenyl]acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-6-5-9-1-3-10(4-2-9)13-8-7-12;/h1-4H,5,7-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXOQNIWOOXJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306603-79-1
Record name 2-[4-(2-aminoethoxy)phenyl]acetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride typically involves the reaction of 4-(2-aminoethoxy)benzaldehyde with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of cellular signaling pathways and receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular signaling, gene expression, and metabolic processes .

Comparison with Similar Compounds

  • 2-[4-(2-Aminoethoxy)phenyl]ethanol
  • 2-[4-(2-Aminoethoxy)phenyl]acetaldehyde
  • 2-[4-(2-Aminoethoxy)phenyl]acetic acid

Comparison: 2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride is unique due to its nitrile functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitrile group allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .

Biological Activity

2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride, a compound with the chemical formula C12H16ClN3O, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

The compound exhibits a range of biochemical properties that influence its interactions with various biological targets:

  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism and the biotransformation of endogenous compounds.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although specific data on this compound itself is limited.

Cellular Effects

The biological effects of this compound on cellular processes include:

  • Cell Signaling Modulation : The compound influences key signaling pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.
  • Gene Expression : It has been observed to affect gene expression patterns through its binding interactions with DNA and other biomolecules.

Molecular Mechanism

The molecular mechanisms underlying the biological activity of this compound involve:

  • Binding Interactions : The compound can bind to specific sites on enzymes and receptors, leading to modulation of their activity. This includes potential inhibition or activation of enzymatic functions.
  • Metabolic Pathways : It is primarily metabolized by cytochrome P450 enzymes, resulting in various metabolites that may also possess biological activity .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage in animal models:

  • Therapeutic Benefits : At low doses, the compound may demonstrate beneficial effects such as anti-inflammatory and antimicrobial activities. However, higher doses could lead to adverse effects, necessitating careful dosage optimization in therapeutic applications .

Case Studies

Several studies have explored the biological activities related to compounds similar to this compound:

  • Antitumor Activity : Some analogs have shown promise in preclinical models for their ability to inhibit tumor growth through apoptosis induction and cell cycle arrest.
  • Inflammatory Response : Studies indicate that certain derivatives exhibit significant anti-inflammatory effects by modulating cytokine production and immune cell activation.
  • Neuroprotective Effects : Research has suggested potential neuroprotective properties through mechanisms involving oxidative stress reduction and neuronal survival enhancement.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
AntitumorInduction of apoptosis
Anti-inflammatoryReduction in cytokine levels,
NeuroprotectiveEnhancement of neuronal survival,

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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